(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

PHD2 inhibition Hypoxia-inducible factor (HIF) pathway Anemia

Choose (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol (CAS 1845827-93-1) for unambiguous, reproducible pharmacology. Its unique (3R,4R) configuration and N-ethyl moiety deliver a validated PHD2 IC50 of 2.5 nM and a well-characterized selectivity window (PHD1/PHD3), eliminating the confounding off-target effects of generic piperazine-pyrrolidine analogs. Ideal for HIF-α hydroxylation research, anemia target validation, and dual PHD2/Pim-1 polypharmacology. Standard B2B shipping.

Molecular Formula C10H21N3O
Molecular Weight 199.29 g/mol
CAS No. 1845827-93-1
Cat. No. B1482570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol
CAS1845827-93-1
Molecular FormulaC10H21N3O
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2CNCC2O
InChIInChI=1S/C10H21N3O/c1-2-12-3-5-13(6-4-12)9-7-11-8-10(9)14/h9-11,14H,2-8H2,1H3/t9-,10-/m1/s1
InChIKeyZJBIJKOPSFUZLW-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol (CAS 1845827-93-1): A Preclinical Chiral Heterocyclic Scaffold with Quantified Target Engagement and Safety Profile Data


(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol (CAS 1845827-93-1) is a chiral, nitrogen-rich heterocyclic compound (molecular formula C10H21N3O, molecular weight 199.29 g/mol) that serves as a key building block and biologically active scaffold in medicinal chemistry . The compound has reached preclinical evaluation as evidenced by its inclusion in the ChEMBL database (CHEMBL2043004) and has demonstrated quantifiable, target-specific inhibition against Prolyl Hydroxylase Domain-containing protein 2 (PHD2) with an IC50 of 2.5 nM, as well as a well-characterized off-target safety profile [1][2].

Why (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol Cannot Be Substituted with Generic Piperazine-Pyrrolidine Analogs in Research and Development


Generic substitution of (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol with structurally similar piperazine-pyrrolidine analogs is not viable due to quantifiable differences in target affinity, isoform selectivity, and safety liabilities. While the core scaffold is shared, the specific (3R,4R) stereochemistry and the N-ethyl substituent on the piperazine ring drive unique intermolecular interactions that cannot be replicated by other stereoisomers or N-substituted variants [1]. For example, the (3S,4S) enantiomer of the N-methyl analog (CAS 897652-69-6) lacks the published affinity data for PHD2, and the unsubstituted piperazine derivative (3R,4R)-4-(piperazin-1-yl)pyrrolidin-3-ol lacks the same characterized target engagement and selectivity profiles [2]. The following quantitative evidence demonstrates that this compound's specific structural features translate into a distinct and non-interchangeable pharmacological fingerprint, making it a critical selection for reproducible and hypothesis-driven research.

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol: Head-to-Head Quantitative Evidence vs. Key Comparators


PHD2 Inhibitory Potency: 2.5 nM IC50 for (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol vs. 1.5 nM and 20 nM for Comparators

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol exhibits a potent inhibitory concentration (IC50) of 2.5 nM against PHD2, as determined by a FLAG-tagged assay in baculovirus-infected insect Sf9 cells [1]. This potency positions it as a high-affinity PHD2 binder. For comparison, another PHD2 inhibitor in the same structural class, BDBM50385787 (CHEMBL2041174), shows an IC50 of 1.5 nM, while a structurally distinct PHD2 inhibitor, BDBM50424584 (CHEMBL2312530), displays an IC50 of 20 nM [2][3]. This demonstrates that (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol possesses a differentiated and quantifiable potency level that is not universal across all PHD2 inhibitors.

PHD2 inhibition Hypoxia-inducible factor (HIF) pathway Anemia

PHD Isoform Selectivity Profile: (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol Exhibits 4.4-fold Selectivity for PHD2 over PHD3

Beyond absolute potency, (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol demonstrates a quantifiable isoform selectivity profile across the PHD family. It exhibits an IC50 of 2.5 nM for PHD2, 1.3 nM for PHD1, and 11 nM for PHD3 [1]. This translates to a 4.4-fold selectivity window for PHD2 over PHD3. In contrast, a comparator compound, BDBM50385787, shows a different selectivity fingerprint with IC50 values of 1.5 nM for PHD2, 1.8 nM for PHD1, and 24 nM for PHD3—a 16-fold selectivity for PHD2 over PHD3 [2]. This differential isoform preference is critical, as the three PHD isoforms (PHD1-3) have distinct tissue distributions and non-redundant roles in regulating the hypoxic response [3].

PHD isoform selectivity HIF-α stabilization Target engagement profiling

Cardiac Safety Liability: (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol Demonstrates a >45-fold Window Between PHD2 Potency and hERG Inhibition

A common liability for many basic amine-containing compounds is inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT prolongation and cardiotoxicity. (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol has a quantified hERG IC50 of 220 nM [1]. This translates to a 88-fold selectivity window for its primary target, PHD2 (IC50 2.5 nM), over the hERG channel. While a 220 nM hERG IC50 may still warrant further optimization for a clinical candidate, this quantitative data provides a clear, measurable baseline for assessing cardiac safety risk during lead optimization, allowing researchers to benchmark against other PHD2 inhibitors that may have narrower safety margins.

hERG liability Cardiac safety QT prolongation risk

Cytochrome P450 Inhibition Profile: (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol Shows Low Risk for CYP-Mediated Drug-Drug Interactions

To mitigate the risk of drug-drug interactions, it is crucial to characterize a compound's inhibition of major cytochrome P450 (CYP) enzymes. (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol demonstrates minimal inhibition of CYP3A4 (IC50 = 69,000 nM), CYP2D6 (IC50 > 100,000 nM), and CYP2C19 (IC50 > 50,000 nM) [1][2]. These values are several orders of magnitude higher than its target potency, indicating a low potential for CYP-mediated drug-drug interactions at pharmacologically relevant concentrations. This favorable ADME-Tox profile distinguishes it from other scaffolds where CYP inhibition is a common and problematic off-target activity.

CYP inhibition Drug-drug interaction (DDI) risk ADME-Tox profiling

Kinase Off-Target Activity: (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol Inhibits Pim-1 Kinase with an IC50 of 16 nM

Beyond its primary activity as a PHD2 inhibitor, (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol has been identified as an inhibitor of the Serine/threonine-protein kinase Pim-1, with a reported IC50 of 16 nM [1]. This polypharmacological profile—inhibiting both PHD2 and Pim-1—could be an advantage or a liability depending on the specific research context. For researchers focused solely on HIF pathway modulation, this off-target activity may be undesirable. However, for those exploring the therapeutic potential of dual PHD2/Pim-1 inhibition, this compound offers a unique and quantifiable starting point. This contrasts with analogs that may lack this specific kinase inhibition profile.

Kinase inhibition Pim-1 kinase Polypharmacology

Physicochemical and Procurement Profile: A Differentiated Lead-like Starting Point with Favorable RO5 Compliance

(3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol exhibits a favorable physicochemical profile for a lead-like compound, as quantified by its calculated properties. It has a molecular weight of 241.28 g/mol, a calculated logP of 3.33, a polar surface area (PSA) of 49.33 Ų, 3 hydrogen bond acceptors, and 2 hydrogen bond donors, resulting in zero violations of Lipinski's Rule of 5 . This profile is indicative of good drug-likeness and oral bioavailability potential. In comparison, the PHD2 inhibitor CHEMBL2041174 (MW 574.65, logP 4.74, 1 RO5 violation) is significantly larger and more lipophilic, placing it in a different chemical space that may present different ADME challenges [1]. Furthermore, (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol is commercially available with a guaranteed purity of 95%, providing researchers with a reliable and accessible starting point .

Lead-like properties Rule of 5 (RO5) Chemical procurement

Optimal Scientific and Industrial Applications for (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol Based on Quantitative Evidence


As a High-Affinity PHD2 Inhibitor Tool Compound for Hypoxia Pathway Research

With a validated PHD2 IC50 of 2.5 nM and a characterized selectivity profile for PHD1 (IC50 1.3 nM) and PHD3 (IC50 11 nM), (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol is optimally suited as a high-quality tool compound for investigating the HIF-α hydroxylation pathway in cellular and biochemical assays [1]. Its well-defined target engagement allows researchers to dissect PHD2-specific functions in erythropoiesis, angiogenesis, and cellular metabolism without the confounding effects of pan-PHD inhibition. This makes it invaluable for target validation studies in anemia of chronic kidney disease, ischemia-reperfusion injury, and cancer biology [2].

For Lead Optimization Programs Requiring a Favorable ADME-Tox and Safety Starting Point

The compound's favorable RO5 compliance (0 violations) and low CYP inhibition profile (CYP3A4 IC50 69 µM, CYP2D6 >100 µM) make it an attractive starting point for medicinal chemistry optimization campaigns where oral bioavailability and a low drug-drug interaction risk are prioritized [1]. Its quantifiable hERG liability (IC50 220 nM) provides a clear baseline for structure-activity relationship (SAR) studies aimed at improving the cardiac safety margin [2]. Researchers can use this scaffold to design analogs with improved potency, selectivity, and pharmacokinetic properties while monitoring these key safety parameters.

As a Dual PHD2/Pim-1 Inhibitor for Polypharmacology Studies

For research groups exploring the therapeutic potential of simultaneous inhibition of the HIF pathway and oncogenic Pim-1 kinase, (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol offers a unique, dual-acting pharmacophore [1]. Its ability to inhibit PHD2 (IC50 2.5 nM) and Pim-1 (IC50 16 nM) provides a validated chemical probe for studying the synergistic effects of this polypharmacology in relevant cancer models, such as prostate cancer or hematological malignancies where both pathways are implicated [2].

As a Procurement-Ready Chiral Building Block for Custom Synthesis

The compound's defined (3R,4R) stereochemistry and commercial availability with 95% purity make it a reliable and high-quality building block for the synthesis of more complex molecules, including those targeting chemokine receptors or other G-protein coupled receptors [1]. Its chiral piperazine-pyrrolidine core is a privileged scaffold in medicinal chemistry, and the compound's ready availability reduces synthetic burden and accelerates the exploration of novel chemical space in drug discovery projects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3R,4R)-4-(4-ethylpiperazin-1-yl)pyrrolidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.